
5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 5-(Piperidin-4-il)pirrolidin-2-ona es un compuesto químico que pertenece a la clase de compuestos orgánicos heterocíclicos. Presenta un anillo de pirrolidinona fusionado con un anillo de piperidina, y se utiliza comúnmente en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 5-(Piperidin-4-il)pirrolidin-2-ona generalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común implica la reacción de piperidina con un precursor adecuado de pirrolidinona en presencia de un ácido fuerte para formar el compuesto deseado. Las condiciones de reacción a menudo incluyen temperaturas elevadas y el uso de solventes como etanol o metanol para facilitar la reacción .
Métodos de producción industrial
En entornos industriales, la producción de clorhidrato de 5-(Piperidin-4-il)pirrolidin-2-ona puede implicar reacciones por lotes a gran escala utilizando reactores automatizados. El proceso está optimizado para obtener un alto rendimiento y pureza, y a menudo implica múltiples pasos de purificación, como recristalización y cromatografía, para garantizar que el producto final cumpla con los estrictos estándares de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 5-(Piperidin-4-il)pirrolidin-2-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como hidróxido de sodio.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de alcoholes o aminas correspondientes.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El clorhidrato de 5-(Piperidin-4-il)pirrolidin-2-ona se utiliza ampliamente en la investigación científica debido a sus versátiles propiedades químicas. Algunas de sus aplicaciones incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Empleado en el estudio de la inhibición enzimática y la unión a receptores.
Medicina: Investigado por sus potenciales efectos terapéuticos en el tratamiento de trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 5-(Piperidin-4-il)pirrolidin-2-ona implica su interacción con dianas moleculares específicas, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo, evitando así la unión del sustrato y la actividad catalítica subsiguiente. Además, puede modular la actividad del receptor uniéndose a los sitios del receptor, influyendo en las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos similares
1-(Piperidin-4-il)pirrolidin-2-ona: Estructura similar pero sin el grupo clorhidrato.
Pirrolidin-2-ona: Carece del anillo de piperidina.
Piperidin-4-ona: Carece del anillo de pirrolidinona
Singularidad
El clorhidrato de 5-(Piperidin-4-il)pirrolidin-2-ona es único debido a su combinación de anillos de pirrolidinona y piperidina, que confieren propiedades químicas y biológicas distintas. Esta estructura de doble anillo permite una diversa reactividad química y potenciales aplicaciones terapéuticas, diferenciándolo de otros compuestos similares .
Propiedades
Número CAS |
1184916-48-0 |
|---|---|
Fórmula molecular |
C9H17ClN2O |
Peso molecular |
204.70 g/mol |
Nombre IUPAC |
5-piperidin-4-ylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9-2-1-8(11-9)7-3-5-10-6-4-7;/h7-8,10H,1-6H2,(H,11,12);1H |
Clave InChI |
XGZBSQWRYHZRNM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1C2CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid](/img/structure/B11895294.png)




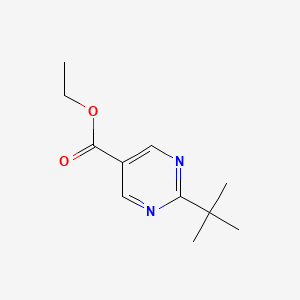
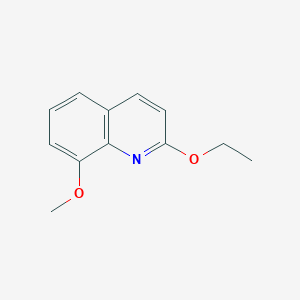
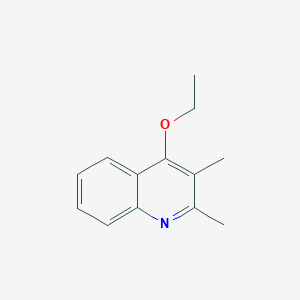
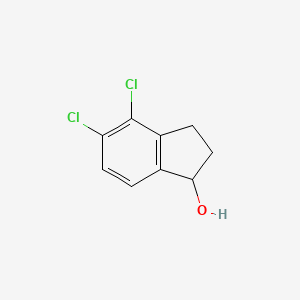
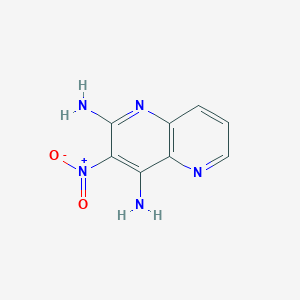
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)

